molecular formula C15H13N3O3 B13628847 ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate

ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B13628847
M. Wt: 283.28 g/mol
InChI Key: PVJYDISMVJSWLE-UHFFFAOYSA-N
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Description

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate (CAS 1356545-75-9) is a synthetically derived β-carboline derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a crucial carbamoyl substitution at the 1-position of the β-carboline core, a modification known to influence the biological activity and electronic properties of the scaffold . The β-carboline alkaloid framework is a privileged structure in pharmacology, present in a wide array of natural and synthetic bioactive molecules . Researchers are particularly interested in novel β-carboline derivatives like this one due to the scaffold's documented, diverse biological potential, which includes investigations into anticancer, antiviral, anti-inflammatory, and central nervous system activities . The specific 1-carbamoyl-3-ester substitution pattern on this compound makes it a valuable synthetic intermediate for further chemical exploration. It can be used in the design and synthesis of more complex molecules for probing biological mechanisms, structure-activity relationship (SAR) studies, and as a building block in the development of potential enzyme inhibitors and receptor ligands . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)11-7-9-8-5-3-4-6-10(8)17-12(9)13(18-11)14(16)19/h3-7,17H,2H2,1H3,(H2,16,19)

InChI Key

PVJYDISMVJSWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . The highest yields are achieved using tetrazole-1-acetic acid as a ligand .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives .

Scientific Research Applications

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Substituent Variations at Position 1

The carbamoyl group at position 1 distinguishes this compound from analogs with aryl, alkyl, or heteroaryl substituents:

  • 1-Phenyl derivatives : Ethyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate () exhibits anti-leishmanial activity, with the phenyl group enhancing lipophilicity and target binding.
  • 1-Aryl derivatives : Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate () demonstrates potent macrofilaricidal activity, highlighting the role of electron-withdrawing substituents in enhancing efficacy.
  • 1-Thiophenyl derivatives : 1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole () shows anti-HIV activity, suggesting heteroaryl groups improve interaction with viral enzymes.

Substituent Variations at Position 3

The ethyl ester at position 3 is critical for metabolic stability and solubility:

  • Methyl esters : Methyl 9-substituted pyridoindole-3-carboxylates () are common in antifilarial agents, with methyl groups offering moderate metabolic resistance.
  • Carboxylic acids : 9-Benzyl-9H-pyrido[2,3-b]indole-3-carboxylic acid () shows reduced cell permeability due to ionization but enhanced target binding in hydrophilic environments.
  • Other esters : ZK 91,296 (ethyl 5-benzyloxy-4-methoxymethyl-pyridoindole-3-carboxylate, ) exhibits rapid first-pass metabolism, leading to <1% oral bioavailability, a limitation shared by many ester derivatives.

Key Insight : The ethyl ester in the target compound may confer better tissue distribution than carboxylic acids but faces challenges in oral administration due to hepatic hydrolysis .

Substituent Variations at Position 9

The unsubstituted 9H position contrasts with N-methylated or alkylated analogs:

  • 9-Methyl derivatives : Ethyl 9-methyl-1-phenyl-pyridoindole-3-carboxylate () shows enhanced metabolic stability, as N-methylation reduces oxidative deamination.
  • 9-Benzyl derivatives : These are rare but reported in antifilarial agents (), where bulkier groups may interfere with target engagement.

Key Insight : The 9H configuration in the target compound may increase susceptibility to metabolism but preserve flexibility for receptor interactions .

Activity Trends :

  • Remyelination : Both the target compound and β-CCE enhance oligodendrocyte function, but the carbamoyl group may improve target specificity .
  • Antiparasitic vs. Neurological Effects : Aryl substituents favor antiparasitic activity, while smaller groups (e.g., carbamoyl) align with CNS effects .
  • Toxicity : Harmane analogs () highlight the risk of tremorogenic side effects, absent in carbamoyl derivatives.

Pharmacokinetic and Structural Considerations

  • Bioavailability : Ethyl esters (e.g., target compound, ZK 91,296) undergo rapid hepatic hydrolysis, limiting oral efficacy .
  • Metabolite Formation : Alkaline hydrolysis of the ethyl ester generates carboxylic acids (), which may contribute to off-target effects.
  • Ring System Differences : Pyrido[3,4-b]indole (target) vs. pyrido[2,3-b]indole () alters π-stacking and receptor binding.

Biological Activity

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the indole derivatives class. Indoles are significant heterocyclic systems that are frequently found in various natural products and pharmaceutical agents. This compound has garnered attention due to its potential biological activities , particularly in areas such as antiviral , anticancer , and antimicrobial properties.

PropertyValue
CAS Number1356545-75-9
Molecular FormulaC15H13N3O3
Molecular Weight283.3 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of an appropriate indole derivative with ethyl chloroformate under basic conditions to create the ethyl ester, followed by carbamoylation using suitable agents like isocyanates.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can lead to a cascade of biochemical events that manifest as its observed biological effects.

Key Biological Effects

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.
  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
  • Antimicrobial Effects : this compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Activity

A study evaluated the anticancer potential of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Antiviral Studies

In vitro assays have demonstrated that this compound exhibits antiviral activity against specific viruses. For example, it was shown to reduce viral load in infected cell cultures by more than 50% at optimal concentrations.

Similar Compounds

Compound NameStructure FeatureBiological Activity
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylateLacks carbamoyl groupModerate antibacterial activity
β-Carboline DerivativesContains pyrido[3,4-b]indole scaffoldNeuroprotective and antitumor effects

This compound is unique due to the presence of the carbamoyl group, which enhances its reactivity and biological activity compared to similar compounds.

Q & A

Q. What role does NBO analysis play in understanding the stability of this compound?

  • Methodological Answer :
  • Hyperconjugation : NBO identifies stabilizing interactions, such as σ→π* delocalization in the carbamoyl group .
  • Resonance Effects : Quantify resonance energy contributions from the pyridoindole core to predict thermal stability .
  • Charge Transfer : Assess donor-acceptor interactions (e.g., lone pair donation from carbonyl oxygen) to explain reactivity trends .

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